molecular formula C11H14O3 B1361137 Ethyl 2-methoxy-6-methylbenzoate CAS No. 6520-83-8

Ethyl 2-methoxy-6-methylbenzoate

Cat. No. B1361137
CAS RN: 6520-83-8
M. Wt: 194.23 g/mol
InChI Key: GQLSLEBNODXANJ-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-6-methylbenzoate is a chemical compound with the molecular formula C11H14O3 . It is used in various applications and research .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methoxy-6-methylbenzoate consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The InChI Key for this compound is GQLSLEBNODXANJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-methoxy-6-methylbenzoate are not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

Ethyl 2-methoxy-6-methylbenzoate is a liquid at 20 degrees Celsius . It has a boiling point of 135 °C/15 mmHg . The specific gravity of this compound is 1.09 , and its refractive index is 1.51 .

Scientific Research Applications

Cytotoxic Activity

Ethyl 2-methoxy-6-methylbenzoate and related compounds have been explored for their cytotoxic activities. A study on 2,4-dihydroxy-6-methylbenzoates, including ethyl-2-hydroxy-4-methoxy-6-methylbenzoate, indicated increased cytotoxic activity with increased lipophilicity. This suggests potential applications in antineoplastic activities, particularly in substances like hexyl orsellinate, which showed high cytotoxicity (Gomes et al., 2006).

Antimicrobial and Anti-tubercular Activities

Research on semi-synthetic derivatives of compounds similar to ethyl 2-methoxy-6-methylbenzoate revealed notable antimicrobial and anti-tubercular properties. For example, derivatives of methyl 2,6-dihydroxy-4-methylbenzoate showed activity against bacterial and fungal strains, as well as against M. tuberculosis, indicating potential applications in antimicrobial therapy (Tatipamula & Vedula, 2019).

Synthesis of Pharmaceutical Compounds

Compounds like ethyl 2-methoxy-6-methylbenzoate are utilized in synthesizing various pharmaceutically active compounds. For instance, ethyl 6-hydroxybenzothiazole-2-carboxylate, derived from similar structures, was used in the synthesis of benzothiazoles, highlighting the role of these compounds in pharmaceutical synthesis (Meroni et al., 2009).

Antifungal and Antibacterial Substances

Studies on esters of 2-hydroxy-4-methoxy-6-n-pentylbenzoic acid, a structurally similar compound, revealed antifungal and antibacterial activities. Compounds with a free hydroxy group in the aromatic ring showed pronounced effects against specific fungal strains, suggesting potential applications in developing new antifungal and antibacterial agents (Gianini et al., 2008).

Safety And Hazards

Ethyl 2-methoxy-6-methylbenzoate is classified as a warning substance . The hazard statements associated with this compound are H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) .

properties

IUPAC Name

ethyl 2-methoxy-6-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-4-14-11(12)10-8(2)6-5-7-9(10)13-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLSLEBNODXANJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343629
Record name Ethyl 2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methoxy-6-methylbenzoate

CAS RN

6520-83-8
Record name Benzoic acid, 2-methoxy-6-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6520-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methoxy-6-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-methoxy-6-methyl-, ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.518
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 6-methylsalicylate (1.27 g, 6.97 mmol) in THF (35 mL) was added lithium hydroxide monohydrate (0.594 g, 14.2 mmol) followed by dimethyl sulfate (1.00 mL, 10.6 mmol). The resultant mixture was heated to reflux for 1 hour then cooled to room temperature. The mixture was diluted with diethyl ether (70 mL), washed with saturated aqueous NaHCO3 (4×10 mL), dried (MgSO4) and concentrated. Purification of the crude material by column chromatography on silica gel (9:1 hexanes-EtOAc) provided 1.23 g (91%) of ethyl 2-methoxy-6-methylbenzoate as a white solid. 1H NMR (CDCl3) δ 1.38 (t, 3H, J=7.2 Hz), 2.30 (s, 3H), 3.82 (s, 3H), 4.40 (q, 2H, J=7.2 Hz), 6.76 (d, 1H, J=8.4 Hz), 6.79 (d, 1H, J=7.8 Hz), 7.23 (dd, 1H, J=7.8, 8.4 Hz).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
0.594 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
JHP Tyman, N Visani - Chemistry and physics of lipids, 1997 - Elsevier
… In the third approach ethyl 2-methoxy-6-methylbenzoate was alkylated with 1-iodotetradeca-7,10-diyne and the product selectively reduced as before to the O-methyl ether ethyl ester. A …
Number of citations: 13 www.sciencedirect.com
FM Hauser, RP Rhee - The Journal of Organic Chemistry, 1980 - ACS Publications
… The progressive construction strategy6 and adjunct annelation methods7 would be used to regiospecifically transform ethyl 2-methoxy-6methylbenzoate (6a) first to naphthalene 8a and …
Number of citations: 79 pubs.acs.org
CW Murtiashaw - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Preparative Method: ethyl 2‐methoxy‐6‐methylbenzoate is oxidized via the dibromide to the corresponding 3‐hydroxyisobenzofuranone, which is subsequently treated with thiophenol …
Number of citations: 0 onlinelibrary.wiley.com
PK Sandhu - lib.unipune.ac.in
… Ethyl - 2 - methoxy - 6 - methylbenzoate has been converted*'* into optically active O - methyl mellein ( 3 ) as shown in Scheme Ilb . In Scheme lie ethyl - 2 hydroxy - 6 - methylbenzoate …
Number of citations: 2 lib.unipune.ac.in
RC Schnur, M Morville - Journal of medicinal chemistry, 1986 - ACS Publications
5-(2-Chloro-6-methoxyphenyl) oxazolidine-2, 4-dione (49) is the most potent agent selected from a series of 5-substituted oxazolidinediones that were found to cause improvements in …
Number of citations: 27 pubs.acs.org
GA Kraus, H Cho, S Crowley, B Roth… - The Journal of …, 1983 - ACS Publications
The anions of 3-cyano-or 3-(phenylthio) phthalide react with Michael acceptors to afford functionalized naphthydroquinones in good yield. The cyano and phenylthio groups function …
Number of citations: 95 pubs.acs.org
RP Rhee - 1979 - digitalcollections.ohsu.edu
Two new efficient methods for the regiospecific construction of functionalized aromatic rings have been developed. The new ring annelation methodology involves respective …
Number of citations: 0 digitalcollections.ohsu.edu
JHP Tyman, SK Mehet - Chemistry and physics of lipids, 2003 - Elsevier
… Certain of the homologous 2-hydroxymethyl-3-alkylphenols (24, R=H, n-C 3 H 7 and n-C 7 H 15 ) were synthesised by the alkylation of ethyl 2-methoxy-6-methylbenzoate as depicted in …
Number of citations: 27 www.sciencedirect.com
SD Broady, JE Rexhausen, EJ Thomas - Journal of the Chemical …, 1999 - pubs.rsc.org
… However in our hands, deprotonation of the ethyl 2-methoxy-6-methylbenzoate 2813 using lithium diisopropylamide followed by addition of benzyloxycarbonyl protected leucinal 29 …
Number of citations: 56 pubs.rsc.org
RM SOLL - 1982 - search.proquest.com
A convergent biomimetic synthetic framework for the con struction of Slaeocarpus alkaloids is presented. The key step of the strategy features the regiocontrolled quadruple …
Number of citations: 2 search.proquest.com

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